molecular formula C6H3BrClF2N B1303755 6-Bromo-3-chloro-2,4-difluoroaniline CAS No. 201849-12-9

6-Bromo-3-chloro-2,4-difluoroaniline

Cat. No. B1303755
M. Wt: 242.45 g/mol
InChI Key: WSZBCJHYBMSVAM-UHFFFAOYSA-N
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Patent
US06566362B2

Procedure details

18.9 g of N-bromosuccinimide was gradually added to a stirred solution of 17.4 g of 3-chloro-2,4-difluoroaniline in 150 cm3 of dry dimethylformamide, cooled to a temperature in the region of −20° C., while this temperature was maintained. After stirring for 1 hour, the temperature was brought to the region of 20° C. and then the mixture was concentrated under reduced pressure (5 kPa), at a temperature in the region of 60° C. The residue obtained was supplemented with 400 cm3 of hexane and 200 cm3 of water. The mixture was stirred and the aqueous phase decanted off. The latter was extracted three times with successively 200, 200, and 100 cm3 of hexane. The extracts were combined, washed twice with 200 cm3 of water and twice with 200 cm3 of a saturated aqueous sodium chloride solution. After drying over magnesium sulphate, the organic solution was concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 19.2 g of 2-bromo-5-chloro-4,6-difluoroaniline was obtained in the form of a white solid, which melted at 62° C.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:11]([F:18])=[C:12]([CH:14]=[CH:15][C:16]=1[F:17])[NH2:13].CCCCCC.O>CN(C)C=O>[Br:1][C:14]1[CH:15]=[C:16]([F:17])[C:10]([Cl:9])=[C:11]([F:18])[C:12]=1[NH2:13]

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
17.4 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1F)F
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
was brought to the region of 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure (5 kPa), at a temperature in the region of 60° C
CUSTOM
Type
CUSTOM
Details
The residue obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
the aqueous phase decanted off
EXTRACTION
Type
EXTRACTION
Details
The latter was extracted three times with successively 200, 200, and 100 cm3 of hexane
WASH
Type
WASH
Details
washed twice with 200 cm3 of water and twice with 200 cm3 of a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(N)C(=C(C(=C1)F)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.